molecular formula C9H10F3NO B1390732 2-Methoxy-3-(trifluoromethyl)benzylamine CAS No. 1017778-87-8

2-Methoxy-3-(trifluoromethyl)benzylamine

Cat. No. B1390732
M. Wt: 205.18 g/mol
InChI Key: QONAOAWPUFJXAK-UHFFFAOYSA-N
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Description

“2-Methoxy-3-(trifluoromethyl)benzylamine” is a laboratory chemical . It is used in the preparation of 6-substituted purines . It is a clear colorless to yellowish liquid .


Molecular Structure Analysis

The molecular formula of “2-Methoxy-3-(trifluoromethyl)benzylamine” is C9H10F3NO . The InChI code is 1S/C9H10F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,5,13H2,1H3 .


Physical And Chemical Properties Analysis

“2-Methoxy-3-(trifluoromethyl)benzylamine” is a clear colorless to yellowish liquid . It has a molecular weight of 205.18 . The storage temperature is ambient temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Methoxy-3-(trifluoromethyl)benzylamine is involved in various chemical synthesis processes. For instance, it plays a role in facilitating the creation of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, demonstrating broad functional group tolerance in chemical reactions (Sheng, Fan, & Wu, 2014). Additionally, it is utilized in the ortho-C-H trifluoromethylation of benzylamines, showcasing its usefulness in medicinal chemistry for preparing ortho-trifluoromethyl-substituted benzylamines (Miura, Feng, Ma, & Yu, 2013).

Potential Medical Applications

Some derivatives of 2-Methoxy-3-(trifluoromethyl)benzylamine have shown properties of potential antidepressants, being highly active and selective inhibitors of 5-hydroxytryptamine re-uptake in brain structures (Jílek et al., 1989). Moreover, certain substituted benzylamine derivatives, including those related to 2-Methoxy-3-(trifluoromethyl)benzylamine, have demonstrated significant antiarrhythmic activity (Remy, Van Saun, & Engelhardt, 1975).

Analytical and Material Science Applications

In analytical chemistry, derivatives of 2-Methoxy-3-(trifluoromethyl)benzylamine are used as fluorescent labeling reagents for high-performance liquid chromatography (HPLC), enhancing the detection of primary and secondary amines (Takadate, Yagashiro, Irikura, Fujino, & Goya, 1989). Additionally, its derivatives have been employed in spectroscopic studies, such as in the analysis of bipolarons from oligomerized 3-methoxythiophene in solution (Chang & Miller, 1987).

Pharmacology and Drug Development

In pharmacology, compounds like 4-(aminoalkoxy)benzylamines, derived from 2-Methoxy-3-(trifluoromethyl)benzylamine, have been investigated for their activity at the human histamine H3 receptor, with some exhibiting potent antagonist properties (Apodaca et al., 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-methoxy-3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONAOAWPUFJXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242130
Record name 2-Methoxy-3-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-(trifluoromethyl)benzylamine

CAS RN

1017778-87-8
Record name 2-Methoxy-3-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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